molecular formula C14H19ClFNO2 B8179870 Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride

Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B8179870
M. Wt: 287.76 g/mol
InChI Key: ASZSFDYWDPBBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which is further esterified with an ethyl group. This compound is often used in pharmaceutical research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride typically involves the reaction of 4-fluorobenzyl bromide with ethyl piperidine-4-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, thereby influencing neural signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating dopamine and serotonin receptors .

Comparison with Similar Compounds

Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride can be compared with other piperidine derivatives such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2.ClH/c1-2-18-13(17)14(7-9-16-10-8-14)11-3-5-12(15)6-4-11;/h3-6,16H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZSFDYWDPBBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.